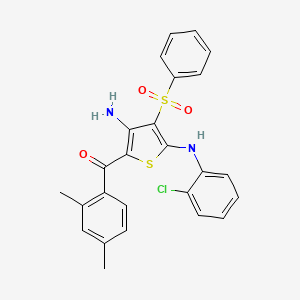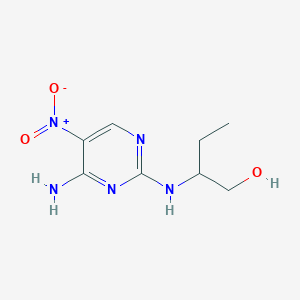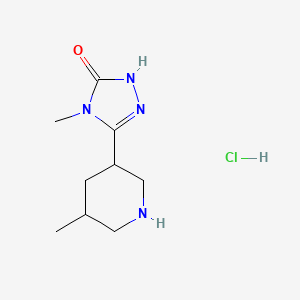
(3-Amino-5-((2-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.02. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of similar thiophene derivatives have been extensively studied. For instance, Shahana and Yardily (2020) synthesized novel compounds, including thiophene derivatives, characterized by spectral methods such as UV, IR, NMR, and mass spectrometry. Their research focused on understanding the molecular structure through density functional theory (DFT) calculations, analyzing the impact of substituents on molecular stability and reactivity. This foundational work aids in the development of new compounds with potential biological activities (Shahana & Yardily, 2020).
Biological Activities
The thiophene derivatives have been shown to exhibit significant biological activities. Research by Wang et al. (2015) on N-phenylpyrazolyl aryl methanones derivatives, which share structural similarities with the chemical compound , demonstrated favorable herbicidal and insecticidal activities. This suggests that similar compounds, including "(3-Amino-5-((2-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone," could also possess useful biological properties (Wang et al., 2015).
Anticancer Potential
Another intriguing application is in the field of cancer research. Liao et al. (2017) explored the anticancer activity of a thiophene heterocyclic compound against human colon cancer cells. Their study indicated that the compound inhibits cell growth through the p53-dependent induction of apoptosis, suggesting that similar thiophene derivatives could offer a new avenue for cancer treatment (Liao et al., 2017).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-12-13-18(16(2)14-15)22(29)23-21(27)24(33(30,31)17-8-4-3-5-9-17)25(32-23)28-20-11-7-6-10-19(20)26/h3-14,28H,27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXBADUQNIKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

![3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2373545.png)
![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)
![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)



![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)